molecular formula C13H17ClF3N5O B12421133 N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride

Cat. No.: B12421133
M. Wt: 351.75 g/mol
InChI Key: FSEAYPJRYNBFTN-UHFFFAOYSA-N
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Description

N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride is a chemical compound with the molecular formula C13H16F3N5O It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a carbamimidoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with pyrrolidine-1-carboximidamide under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The compound is typically purified through recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride is unique due to its combination of the trifluoromethoxy group and the pyrrolidine ring, which imparts specific chemical and biological properties. Its ability to interact with hydrophobic pockets in molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H17ClF3N5O

Molecular Weight

351.75 g/mol

IUPAC Name

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H

InChI Key

FSEAYPJRYNBFTN-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl

Canonical SMILES

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl

Origin of Product

United States

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